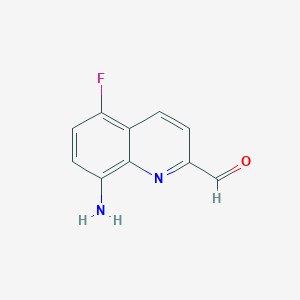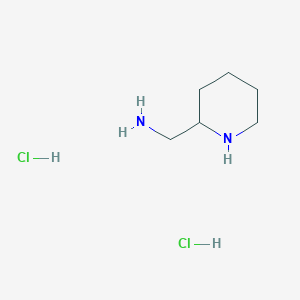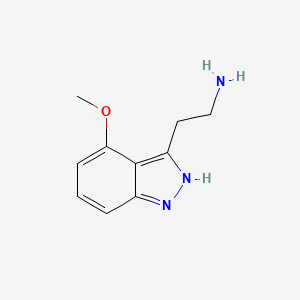
2-(4-Methoxy-1H-indazol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-1H-indazol-3-yl)ethanamine is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is a derivative of indazole, a bicyclic heterocycle that has gained significant attention due to its wide range of biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by functionalization at the 3-position. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach is the iodine-mediated intramolecular aryl and sp3 C–H amination . These methods generally provide good to excellent yields with minimal byproducts.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of non-toxic reagents, are often applied to scale up the synthesis of such compounds .
化学反応の分析
Types of Reactions
2-(4-Methoxy-1H-indazol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
2-(4-Methoxy-1H-indazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting various signaling pathways .
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)ethanamine: Another indazole derivative with similar biological activities.
2-(6-methoxy-1H-indol-3-yl)ethanamine:
Uniqueness
2-(4-Methoxy-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug design and other specialized applications .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(4-methoxy-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-10(9)8(5-6-11)13-12-7/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChIキー |
JIJSGNHPMXKUHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=NNC(=C21)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



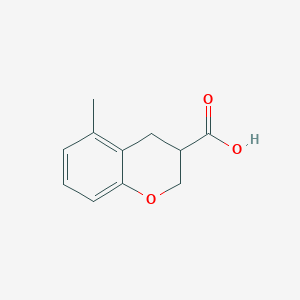

![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)

![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
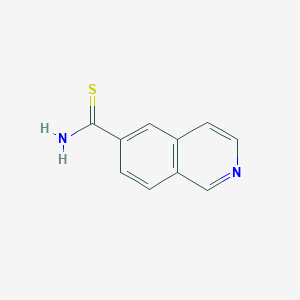

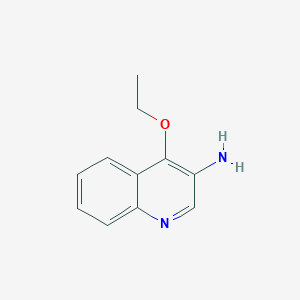
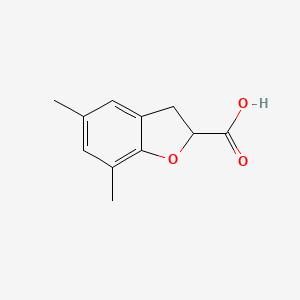
![3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one](/img/structure/B11905056.png)
